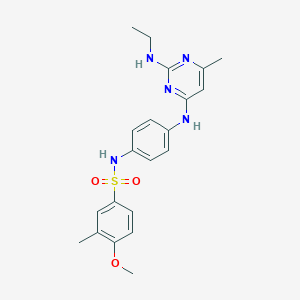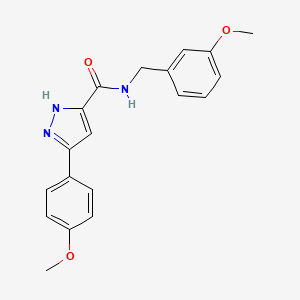![molecular formula C25H20F2N4O3 B11304903 N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11304903.png)
N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide, often referred to as FQX-1 , is a complex organic compound with a fascinating structure. Let’s break it down:
- The N-(4-fluorobenzyl) group indicates a benzyl moiety substituted with a fluorine atom.
- The N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl) portion is a quinoxaline derivative containing an amino group, an oxoethyl group, and a fluorophenyl substituent.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of FQX-1 involves several steps, including condensation reactions, cyclizations, and functional group transformations. While I don’t have specific synthetic details, researchers likely employ established methods to assemble this intricate molecule.
Industrial Production: Industrial-scale production of FQX-1 would require optimization for yield, cost, and safety. Companies might use continuous flow processes or batch reactions to produce this compound efficiently.
Analyse Chemischer Reaktionen
FQX-1 likely participates in various chemical reactions:
Oxidation: The quinoxaline core could undergo oxidation, potentially leading to new functional groups.
Reduction: Reduction reactions might modify the amino or oxoethyl groups.
Substitution: Substituents on the benzyl and quinoxaline rings could be replaced by other groups.
Common reagents and conditions would depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.
Wissenschaftliche Forschungsanwendungen
FQX-1’s versatility makes it valuable in multiple fields:
Medicine: Researchers explore its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory compound.
Chemistry: It serves as a synthetic building block for more complex molecules.
Biology: FQX-1 may interact with cellular pathways, affecting cell growth or signaling.
Wirkmechanismus
The precise mechanism remains an active area of study. FQX-1 likely interacts with specific protein targets, modulating cellular processes. Further research is needed to elucidate its exact mode of action.
Vergleich Mit ähnlichen Verbindungen
While FQX-1 is unique due to its specific substitution pattern, similar compounds include other quinoxalines, benzyl derivatives, and kinase inhibitors. FQX-1’s distinct structure sets it apart.
Eigenschaften
Molekularformel |
C25H20F2N4O3 |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H20F2N4O3/c1-16(32)30(14-17-6-8-18(26)9-7-17)24-25(34)31(22-5-3-2-4-21(22)29-24)15-23(33)28-20-12-10-19(27)11-13-20/h2-13H,14-15H2,1H3,(H,28,33) |
InChI-Schlüssel |
LGFCXVOQGCWMLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Butan-2-ylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11304825.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304849.png)

![N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11304852.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304854.png)

![N-benzyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11304867.png)
![N6-allyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304876.png)
![2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B11304880.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11304882.png)
![3,5-Dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304884.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304896.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304908.png)
